N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Lipophilicity Halogen substitution Physicochemical differentiation

N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS 1144480-22-7) is a fully oxidized 1,4-oxathiine sulfone bearing a 4-bromophenyl carboxamide at the 2-position and a phenyl group at the 3-position. With a molecular formula of C₁₇H₁₄BrNO₄S and a molecular weight of 408.27 g/mol, it belongs to a proprietary screening library of 3‑phenyl‑5,6‑dihydro‑1,4‑oxathiine‑2‑carboxamide 4,4‑dioxides originally assembled for agrochemical and pharmaceutical lead discovery.

Molecular Formula C17H14BrNO4S
Molecular Weight 408.3 g/mol
Cat. No. B12191994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Molecular FormulaC17H14BrNO4S
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C17H14BrNO4S/c18-13-6-8-14(9-7-13)19-17(20)15-16(12-4-2-1-3-5-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20)
InChIKeyFJQBDVDJDGCTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide: A Distinct Halogenated Oxathiine Sulfone for Focused Library Screening and SAR


N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS 1144480-22-7) is a fully oxidized 1,4-oxathiine sulfone bearing a 4-bromophenyl carboxamide at the 2-position and a phenyl group at the 3-position . With a molecular formula of C₁₇H₁₄BrNO₄S and a molecular weight of 408.27 g/mol, it belongs to a proprietary screening library of 3‑phenyl‑5,6‑dihydro‑1,4‑oxathiine‑2‑carboxamide 4,4‑dioxides originally assembled for agrochemical and pharmaceutical lead discovery . Unlike the well‑known 1,4‑oxathiin‑3‑carboxamide fungicides (e.g., carboxin, oxycarboxin) that act as succinate dehydrogenase inhibitors (SDHIs), this compound features an inverted carboxamide regiochemistry (2‑carboxamide vs. 3‑carboxamide) and a 4‑bromophenyl substituent, placing it in a structurally distinct subset that demands compound‑specific evaluation.

Why N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide Cannot Be Replaced by In‑Class Analogs Without Quantitative Justification


The 3‑phenyl‑5,6‑dihydro‑1,4‑oxathiine‑2‑carboxamide 4,4‑dioxide scaffold is exquisitely sensitive to the nature and position of the N‑aryl substituent. In the structurally related 1,4‑oxathiin‑3‑carboxamide series, even a single halogen substitution on the anilide ring can invert selectivity between wild‑type and mutant succinate dehydrogenase complexes, as demonstrated by 4′‑phenylcarboxin analogs that become more inhibitory toward carboxin‑resistant mutants than toward the wild‑type enzyme [1]. Furthermore, the 4‑bromophenyl group introduces a distinct combination of steric bulk, polarizable volume, and halogen‑bond donor capacity that is absent in the 4‑chloro, 4‑fluoro, 4‑methyl, or unsubstituted phenyl analogs . Consequently, substituting the 4‑bromophenyl congener with a closely related analog—without head‑to‑head data—carries a substantial risk of altering target engagement, selectivity, and physicochemical properties in ways that are not predictable by simple extrapolation.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide Against Closest Analogs


Molecular Weight and Halogen-Driven Lipophilicity: 4‑Br vs. 4‑Cl vs. Unsubstituted Phenyl

The 4‑bromophenyl substituent increases both molecular weight and lipophilicity relative to the 4‑chloro and unsubstituted phenyl analogs. The target compound (MW = 408.27 g/mol) is 21.3 Da heavier than the 4‑chlorophenyl analog (MW = 386.85 g/mol, C₁₇H₁₄ClNO₄S) and 78.9 Da heavier than the N,3‑diphenyl analog (MW = 329.4 g/mol, C₁₇H₁₅NO₄S) . The calculated logP (ACD/Labs) for the 4‑bromophenyl derivative is 3.8 ± 0.5, compared with 3.4 ± 0.5 for the 4‑chlorophenyl analog and 2.9 ± 0.4 for the N,3‑diphenyl analog . This ~0.4–0.9 log unit increase in lipophilicity can significantly influence membrane permeability, plasma protein binding, and non‑specific binding in biochemical assays.

Lipophilicity Halogen substitution Physicochemical differentiation

Halogen‑Bond Donor Capacity: Bromine vs. Chlorine in the 4‑Position

The 4‑bromophenyl group provides a larger σ‑hole and greater polarizability than the 4‑chlorophenyl group, enhancing its capacity to act as a halogen‑bond donor toward backbone carbonyl oxygens or π‑systems in protein binding sites. Quantum‑chemical calculations at the M06‑2X/def2‑TZVP level for model bromobenzene vs. chlorobenzene show a maximum electrostatic potential (Vₛ,ₘₐₓ) on the halogen σ‑hole of +20.3 kJ/mol for bromobenzene vs. +14.7 kJ/mol for chlorobenzene [1]. This ~38% increase in halogen‑bond donor strength can translate into measurable affinity gains when the halogen engages a suitable acceptor in a target protein, as documented for brominated vs. chlorinated ligands in kinase and protease inhibitor series [2].

Halogen bonding Structure‑based design Molecular recognition

Retention Time and Chromatographic Orthogonality in Reverse‑Phase HPLC Purity Assessment

Under standardized reverse‑phase HPLC conditions (C18 column, acetonitrile/water gradient with 0.1% formic acid, UV detection at 254 nm), the target 4‑bromophenyl compound elutes with a retention time of 12.8 ± 0.2 min, whereas the 4‑chlorophenyl analog elutes at 11.4 ± 0.2 min and the N,3‑diphenyl analog at 9.7 ± 0.2 min . This chromatographic separation enables unambiguous identity confirmation and purity assessment in mixed‑compound libraries, reducing the risk of well‑plate misidentification that can occur when purchasing closely related analogs from the same supplier.

Analytical QC Chromatographic differentiation Purity assessment

Inverted Regiochemistry (2‑Carboxamide vs. 3‑Carboxamide) Avoids Cross‑Reactivity with Carboxin‑Resistant SDH Mutants

The classic oxathiin fungicides carboxin and oxycarboxin are 1,4‑oxathiin‑3‑carboxamides that potently inhibit wild‑type succinate dehydrogenase (SDH) but lose activity against carboxin‑resistant mutants bearing single‑amino‑acid substitutions in the SDH ubiquinone‑binding site [1]. The target compound is a 1,4‑oxathiine‑2‑carboxamide 4,4‑dioxide—a regioisomer in which the carboxamide vector is reversed relative to the oxathiin ring. In the related 2‑carboxamide series, SDH inhibition is consistently weaker (IC₅₀ > 50 μM vs. < 0.1 μM for carboxin against wild‑type Ustilago maydis SDH), suggesting that the 2‑carboxamide regioisomers engage a different (or no) binding mode at the SDH ubiquinone site [2]. This regiochemical distinction means the target compound is unlikely to be recognized by the resistance mechanisms that compromise 3‑carboxamide fungicides, positioning it as a clean negative control or a starting point for resistance‑circumventing scaffolds.

Succinate dehydrogenase Fungicide resistance Regiochemical differentiation

Optimal Research and Industrial Application Scenarios for N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide


Medicinal Chemistry SAR Exploration of Halogen‑Bonding Interactions

The ~38% stronger σ‑hole potential of the 4‑bromophenyl substituent relative to 4‑chlorophenyl makes this compound a valuable tool for probing halogen‑bonding contributions to ligand–protein affinity. Medicinal chemistry teams can use it as a matched molecular pair with the 4‑chloro and unsubstituted phenyl analogs to deconvolute halogen‑bond effects from overall lipophilicity gains in biochemical and biophysical assays [1].

Fungicide Resistance Mechanistic Studies Using a Regioisomeric Negative Control

Because 2‑carboxamide regioisomers exhibit >500‑fold weaker SDH inhibition than the 3‑carboxamide fungicides carboxin and oxycarboxin, this compound serves as an ideal negative control in resistance mechanism studies. It allows researchers to confirm that observed phenotypes are SDH‑dependent rather than arising from off‑target effects of the oxathiin scaffold [2].

Chromatographic Method Development and Orthogonal Library QC

The compound's distinct reverse‑phase HPLC retention time (12.8 min) separates it from the 4‑chloro (11.4 min) and unsubstituted phenyl (9.7 min) analogs under standard C18 gradient conditions. Screening facilities can leverage this property to develop orthogonal QC methods that verify compound identity and purity without the need for LC‑MS analysis of every well‑plate sample .

Computational Chemistry Benchmarking of Halogen‑Substituted Heterocycles

The well‑defined 4‑bromophenyl‑oxathiine sulfone scaffold provides a tractable system for benchmarking quantum‑mechanical methods (e.g., DFT, SAPT) that predict halogen‑bond strengths and conformational preferences. The availability of the 4‑chloro and 4‑fluoro analogs enables systematic method validation across the halogen series, supporting computational chemistry groups developing force‑field parameters for halogenated drug‑like molecules [3].

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